3-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide
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Overview
Description
3-(1H-indol-3-yl)-N’-[(E)-(4-nitrophenyl)methylidene]propanehydrazide is a synthetic organic compound that features an indole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N’-[(E)-(4-nitrophenyl)methylidene]propanehydrazide typically involves the condensation of 3-(1H-indol-3-yl)propanehydrazide with 4-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale equipment for mixing, heating, and purification.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-N’-[(E)-(4-nitrophenyl)methylidene]propanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-(1H-indol-3-yl)-N’-[(E)-(4-aminophenyl)methylidene]propanehydrazide.
Reduction: 3-(1H-indol-3-yl)-N’-[(E)-(4-aminophenyl)methylidene]propanehydrazide.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
3-(1H-indol-3-yl)-N’-[(E)-(4-nitrophenyl)methylidene]propanehydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-N’-[(E)-(4-nitrophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-indol-3-yl)propanehydrazide
- 3-(1H-indol-3-yl)-N’-[(E)-(4-aminophenyl)methylidene]propanehydrazide
- 3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives
Uniqueness
3-(1H-indol-3-yl)-N’-[(E)-(4-nitrophenyl)methylidene]propanehydrazide is unique due to the presence of both an indole core and a nitrophenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H16N4O3 |
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Molecular Weight |
336.3 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C18H16N4O3/c23-18(10-7-14-12-19-17-4-2-1-3-16(14)17)21-20-11-13-5-8-15(9-6-13)22(24)25/h1-6,8-9,11-12,19H,7,10H2,(H,21,23)/b20-11+ |
InChI Key |
ZJKAZSRLFFRLNI-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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